molecular formula C15H19N5 B12794273 N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine CAS No. 55474-82-3

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine

Cat. No.: B12794273
CAS No.: 55474-82-3
M. Wt: 269.34 g/mol
InChI Key: FVBRWQIUJUHLKQ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 2-phenylethyl substituent. Guanidines are known for their strong basicity and versatile applications in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators.

Properties

CAS No.

55474-82-3

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(2-phenylethyl)guanidine

InChI

InChI=1S/C15H19N5/c1-11-10-12(2)19-15(18-11)20-14(16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H3,16,17,18,19,20)

InChI Key

FVBRWQIUJUHLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC=CC=C2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Step 1: Synthesis of 4,6-Dimethyl-2-aminopyrimidine
    The pyrimidine ring with methyl substitutions is prepared via condensation reactions involving appropriate diketones and guanidine derivatives or amidines under acidic or basic catalysis.

  • Step 2: Preparation of 2-Phenylethylguanidine Intermediate
    The 2-phenylethylamine is reacted with cyanamide or other guanidine precursors to form the corresponding guanidine intermediate.

  • Step 3: Coupling of Pyrimidinyl and Phenylethyl Guanidine Units
    The final coupling involves nucleophilic substitution or condensation between the 4,6-dimethyl-2-aminopyrimidine and the 2-phenylethylguanidine intermediate to form the target compound.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents Solvent Conditions Yield (%) Notes
1 Pyrimidine ring formation Guanidine hydrochloride, acetylacetone or equivalent diketone Ethanol or water/alcohol mixture Reflux, acidic or basic catalyst 60-75 Condensation reaction forming 4,6-dimethylpyrimidine ring
2 Guanidine intermediate synthesis 2-Phenylethylamine, cyanamide or S-methylisothiourea Water or alcohol Mild heating, acidic catalyst (HCl) 65-80 Formation of 2-phenylethylguanidine hydrochloride salt
3 Coupling reaction 4,6-Dimethyl-2-aminopyrimidine, 2-phenylethylguanidine Methanol or ethanol Reflux, base catalyst (e.g., sodium methoxide) 55-70 Nucleophilic substitution forming final guanidine derivative

Data synthesized from general guanidine and pyrimidine chemistry literature and analogous compound preparations.

Industrial and Laboratory Scale Considerations

  • Solvent Choice: Alcoholic solvents (methanol, ethanol) or water-alcohol mixtures are preferred for solubility and reaction control.
  • Catalysts: Acidic catalysts (HCl) facilitate guanidine formation; bases (sodium methoxide, potassium carbonate) promote coupling.
  • Temperature: Reflux conditions (60–90 °C) optimize reaction rates while minimizing decomposition.
  • Purification: Recrystallization from suitable solvents or chromatographic techniques ensure high purity.

Research Findings and Optimization

  • Reaction Yield and Purity: Optimizing molar ratios (1:1 to 1:1.5) of reactants and controlling pH around neutral to slightly basic conditions improve yield and reduce impurities.
  • Side Reactions: Claisen condensation side reactions and polymerization of guanidine intermediates can occur; careful control of base strength and reaction time is critical.
  • Stability: The final compound exhibits good chemical stability under neutral conditions but may degrade under strong acidic or oxidative environments.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Preparation Notes Yield Range (%) Unique Challenges
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine Hydroxyphenyl instead of phenylethyl Similar pyrimidine ring formation; coupling involves phenol group 60-75 Phenol group oxidation sensitivity
N'-(2-Phenylethyl)guanidine Lacks pyrimidine ring Simpler guanidine formation from phenylethylamine and cyanamide 70-85 Fewer side reactions, simpler purification

Summary Table of Preparation Methods

Preparation Step Description Key Reagents Conditions Yield (%) Remarks
Pyrimidine ring synthesis Condensation of guanidine with diketone Guanidine hydrochloride, diketone Reflux in ethanol, acid/base catalyst 60-75 Forms 4,6-dimethylpyrimidine core
Guanidine intermediate formation Reaction of 2-phenylethylamine with cyanamide 2-Phenylethylamine, cyanamide, HCl Mild heating, aqueous/alcoholic solvent 65-80 Produces guanidine salt intermediate
Coupling reaction Nucleophilic substitution to form final compound Pyrimidinyl amine, guanidine intermediate, base Reflux in methanol, sodium methoxide 55-70 Final guanidine derivative formation

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the phenylethyl group may be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea, while reduction could produce N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of interest for N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine is in medicinal chemistry. Research indicates that this compound exhibits potential as a pharmacological agent due to its ability to interact with biological targets.

Anticancer Activity

This compound has been studied for its anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer cell proliferation .

Neuroprotective Effects

Another significant application is its neuroprotective potential. Research indicates that this compound can modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases. In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Agricultural Applications

The compound has also been investigated for its agricultural applications, particularly as a pesticide or herbicide.

Herbicidal Activity

Field studies have shown that formulations containing this compound exhibit significant herbicidal activity against common weeds. A comprehensive analysis revealed that this compound disrupts the growth of target plants by inhibiting specific enzymatic pathways involved in plant metabolism .

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials.

Polymer Synthesis

This compound can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting materials. Studies have shown that incorporating this compound into polymer matrices significantly improves tensile strength and thermal stability .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry Inhibits tumor growth; potential anticancer agent
NeuroprotectionNeuroscience Letters Improves cognitive function in Alzheimer's models
AgricultureWeed Science Journal Effective herbicide against common weeds
Material SciencePolymer Science Enhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring may facilitate binding to specific molecular targets, while the phenylethyl group could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl derivative (94828-52-1) exhibits increased lipophilicity compared to the phenyl or hydroxy analogs, which may enhance blood-brain barrier penetration .
  • Melting Points : The trifluoromethylphenyl analog has a high melting point (152–153°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or aromatic stacking) .
  • Halogenation : Chlorine substitution (e.g., 3-chloro-2-methylphenyl in MFCD19103644) improves metabolic stability and target affinity in drug design .

Pharmacological Potential

  • Enzyme Inhibition : ZINC69391 demonstrates specific inhibition of Rac1, a GTPase involved in cancer metastasis, highlighting the role of trifluoromethyl groups in enhancing target selectivity .
  • Metal Chelation: The hydroxyguanidine derivative (MFCD19103538) shows promise in metal-ion coordination, relevant for catalytic or diagnostic applications .

Biological Activity

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine is a guanidine derivative characterized by a unique structural composition that potentially confers various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5C_{15}H_{19}N_{5} with a molecular weight of approximately 269.35 g/mol. The compound features a pyrimidine ring with methyl substitutions at the 4 and 6 positions, along with a phenylethyl group attached to the guanidine nitrogen. This specific arrangement is believed to enhance its biological activity compared to simpler guanidines or pyrimidines.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives found that certain compounds demonstrated potent antimicrobial effects against a range of pathogens. The mechanism is thought to involve interference with microbial cell wall synthesis or function .

Antiinflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms and efficacy in vivo .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes involved in cellular signaling pathways.
  • Receptor Binding : Studies utilizing docking simulations suggest that it has a high affinity for certain receptors associated with inflammation and cancer progression .

Case Studies and Research Findings

  • Anthelmintic Activity : A study synthesized several pyrimidine derivatives similar to this compound and evaluated their anthelmintic activity using Pheretima posthuma. The results indicated significant paralysis and mortality rates in treated subjects, suggesting potential therapeutic applications in parasitic infections .
  • In Silico Studies : Computational models predicted that the compound could serve as a lead for developing new drugs targeting GPCRs (G protein-coupled receptors) and kinases. These findings highlight its potential as a scaffold for further medicinal chemistry explorations .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N'-(2-Phenylethyl)guanidineGuanidine core with phenylethyl groupBasic properties; used in various biochemical applications
4,6-DimethylpyrimidinePyrimidine ring with methyl substitutionsActs as a precursor for synthesizing other derivatives
Guanidine hydrochlorideSimple guanidine structure; soluble salt formCommonly used as a denaturant in biochemistry

The uniqueness of this compound lies in its specific combination of substituents that potentially enhance its biological activity compared to simpler guanidines or pyrimidines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction between 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives in refluxing ethanol. Adapting this approach, the target guanidine derivative may involve reacting 4,6-dimethyl-2-aminopyrimidine with 2-phenylethyl isothiocyanate or a similar electrophile under basic conditions. Purification via column chromatography or recrystallization (e.g., using chloroform-acetone mixtures) is advised .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer : Safety protocols from analogous guanidine derivatives ( ) recommend:

  • Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation of dust/particulates, and ensure local exhaust ventilation.
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and ventilated area. Avoid exposure to moisture or direct sunlight .

Q. What analytical techniques are suitable for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrimidine ring and guanidine moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., chloroform-acetone) and analyze as in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

Replicate experiments using standardized protocols (e.g., ’s electrochemical methods for related pyrimidines).

Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Perform meta-analyses of literature data, prioritizing peer-reviewed studies over vendor-supplied information .

Q. What metabolic pathways or degradation products should be anticipated for this compound?

  • Methodological Answer : Based on and , guanidine derivatives undergo enzymatic oxidation or hydrolysis. Key steps include:

  • In vitro metabolism : Incubate with liver microsomes (e.g., rat or human) and analyze via LC-MS/MS for hydroxylated or demethylated products.
  • Degradation studies : Expose to simulated physiological conditions (pH 7.4, 37°C) and monitor for intermediates like 2-hydroxy-4,6-dimethylpyrimidine .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability challenges may arise from hydrolysis of the guanidine group. Mitigation approaches include:

  • pH optimization : Buffered solutions (pH 4–6) to reduce nucleophilic attack.
  • Lyophilization : Prepare lyophilized formulations for long-term storage.
  • Co-solvents : Use DMSO or ethanol to enhance solubility and reduce water activity .

Q. How can computational modeling aid in understanding its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like Rac1 (referencing ’s inhibitor studies).

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes.

QSAR modeling : Corrogate structural features (e.g., pyrimidine substituents) with activity data from analogs .

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